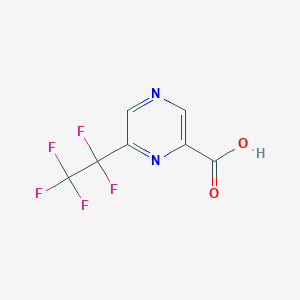
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is a fluorinated organic compound with a unique structure that includes a pyrazine ring substituted with a pentafluoroethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid typically involves the introduction of the pentafluoroethyl group to a pyrazine derivative. One common method is the reaction of pyrazine-2-carboxylic acid with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield different products.
Substitution: The fluorinated ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluorinated ethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce pyrazine-2-carboxaldehyde.
Aplicaciones Científicas De Investigación
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorinated ethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid
- 6-(1,1,2,2,2-Pentafluoroethyl)benzene-2-carboxylic acid
Uniqueness
6-(1,1,2,2,2-Pentafluoroethyl)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or benzene derivatives. The pyrazine ring can participate in additional interactions, such as π-π stacking, which can influence the compound’s behavior in biological and chemical systems.
Propiedades
Fórmula molecular |
C7H3F5N2O2 |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
6-(1,1,2,2,2-pentafluoroethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-13-1-3(14-4)5(15)16/h1-2H,(H,15,16) |
Clave InChI |
ORLRKRKHUGZECW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)C(C(F)(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



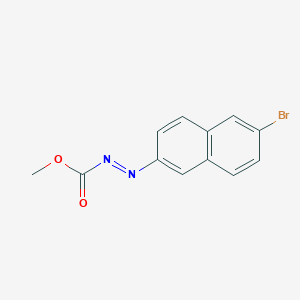
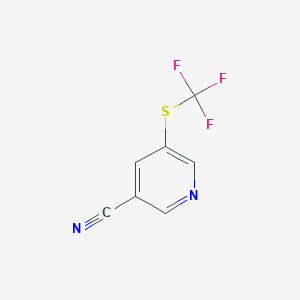
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
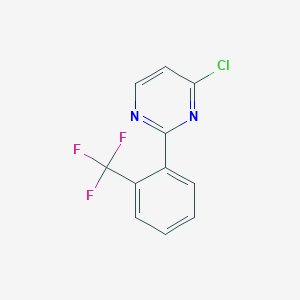
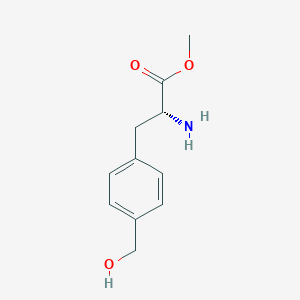
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
